3,3',5,5'-Tetrachlorobiphenyl

Conformational Analysis NMR Spectroscopy Molecular Modeling

3,3',5,5'-Tetrachlorobiphenyl (PCB 80) is a non-planar PCB congener certified as a reference standard for GC calibration per EPA Method 8082 and Aroclor 1248 quantification. Its symmetry enables broad-specificity monoclonal antibody hapten design for multi-residue immunoassays. This CRM ensures NIST-traceable accuracy in environmental fate, metabolism, and bioremediation studies.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 12672-29-6
Cat. No. B165810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetrachlorobiphenyl
CAS12672-29-6
Synonyms3,3',5,5'-tetrachlorobiphenyl
3,5,3',5'-tetrachlorobiphenyl
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
InChIKeyUTMWFJSRHLYRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / 1.2 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.22e-09 M
Solubility in water varies because Aroclors are variable mixtures.
In water: 0.017 ppm
In water, 54 ug/L at 25 °C
Chlorinated biphenyls are soluble in many organic solvents, particularly when heated...

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5,5'-Tetrachlorobiphenyl (PCB 80) – Identity, Physicochemical Profile, and Procurement Baseline for Analytical and Research Applications


3,3',5,5'-Tetrachlorobiphenyl (CAS 33284-52-5), commonly designated as PCB 80, is a symmetrically substituted polychlorinated biphenyl congener bearing chlorine atoms at the 3,3',5,5' meta-positions of both phenyl rings [1]. This compound is a persistent organic pollutant (POP) characterized by a high degree of chemical stability and environmental recalcitrance [2]. Due to its well-defined structure, it is frequently employed as a single-congener reference standard, often sourced as a certified solution (e.g., 100 µg/mL in methanol) for the calibration and quantification of PCB mixtures such as Aroclor 1248 in environmental and industrial matrices . Its procurement for scientific use is driven by the need for a well-characterized, pure congener to serve as a specific analytical marker or as a model compound in studies of PCB fate, transport, and biological interaction.

Why Generic Substitution Fails: Conformation-Specific Fate and Activity of 3,3',5,5'-Tetrachlorobiphenyl Preclude Interchange with Other PCB Congeners


The toxicokinetic profile, environmental persistence, and analytical utility of polychlorinated biphenyls are exquisitely sensitive to the number and, critically, the position of chlorine substituents [1]. 3,3',5,5'-Tetrachlorobiphenyl (PCB 80) exhibits a unique, non-planar, twisted conformation in solution [2], which differentiates it from coplanar, dioxin-like congeners (e.g., PCB 77). This conformational difference profoundly influences its metabolism rate in mammals compared to congeners with different substitution patterns [3] and its degradation kinetics in environmental matrices [4]. Consequently, substituting PCB 80 with another tetrachlorobiphenyl (e.g., 2,2',5,5'-TCB or 3,3',4,4'-TCB) or a technical Aroclor mixture will invalidate quantitative structure-activity relationship (QSAR) models, confound pharmacokinetic studies, and compromise the accuracy of analytical methods that rely on its specific chromatographic and immunological properties. The following evidence demonstrates that its selection is not a matter of convenience but of scientific necessity.

Quantitative Differential Evidence for 3,3',5,5'-Tetrachlorobiphenyl: Comparative Data on Conformation, Fate, and Analytical Utility


Conformational Twist Angle of 3,3',5,5'-Tetrachlorobiphenyl vs. Planar PCB Congeners

Liquid crystal NMR spectroscopy definitively established that 3,3',5,5'-tetrachlorobiphenyl adopts a non-planar, twisted conformation in solution, with a measured dihedral twist angle of 34°20′ [1]. This contrasts sharply with coplanar, dioxin-like PCB congeners (e.g., PCB 77 and PCB 126), which are structurally capable of near-planarity and thus exhibit high affinity for the aryl hydrocarbon receptor (AhR). This quantitative conformational difference is a primary determinant of its distinct toxicological and environmental fate profile.

Conformational Analysis NMR Spectroscopy Molecular Modeling

Physicochemical Partitioning: Log P and Aqueous Solubility of PCB 80 vs. Other PCB Congeners

3,3',5,5'-Tetrachlorobiphenyl exhibits a measured octanol-water partition coefficient (Log P) of 6.85 [1] and an aqueous solubility (Log S) of -8.54 mol/L [1]. These values are consistent with its high lipophilicity and low water solubility, placing it among the more hydrophobic tetrachlorobiphenyl congeners. For context, other sources report a Log Kow of 6.2-6.34 [2] and a water solubility of 0.054 mg/L at 25°C [2]. These physicochemical parameters are distinct from less chlorinated (e.g., monochlorobiphenyls) or differently substituted analogs, directly impacting its environmental partitioning, bioavailability, and bioaccumulation potential in QSAR models.

Physicochemical Properties Environmental Fate QSAR Modeling

Mammalian Metabolism Rate of 3,3',5,5'-Tetrachlorobiphenyl vs. Congeners with Adjacent Unsubstituted Carbons

A pharmacokinetic study in male rats demonstrated that the rate of metabolism and excretion of 3,3',5,5'-tetrachlorobiphenyl (designated 4-CB) is slower than would be predicted based solely on its degree of chlorination [1]. The study established a hierarchy of relative metabolism rates for differently chlorinated biphenyls, ordered by the number of adjacent unsubstituted carbon atom pairs. 3,3',5,5'-Tetrachlorobiphenyl, which lacks such vicinal hydrogen pairs on its meta-substituted rings, is metabolized more slowly than congeners that possess these sites, even those with a higher overall degree of chlorination. This finding underscores that chlorine position is a more critical determinant of biological persistence than simple chlorine count.

Pharmacokinetics Xenobiotic Metabolism In Vivo Study

Comparative Environmental Persistence: Mineralization of Tetrachlorobiphenyls in Soil

In soil incubation studies using 14C-labeled compounds, the mineralization of tetrachlorobiphenyls (as a class) to CO2 after 98 days was quantified at 0.4–0.7% of the applied radioactivity [1]. This is dramatically lower than the 14.1% mineralization observed for biphenyl and 16.1–19.7% for monochlorobiphenyls over the same period. Correspondingly, the non-extractable (bound) residue fraction for tetrachlorobiphenyls was only 3.5–3.8%, compared to 17.6% for biphenyl [1]. This quantifies the class-level persistence of tetrachlorobiphenyls and highlights their recalcitrance to complete microbial degradation in soil environments relative to less chlorinated analogs.

Environmental Persistence Soil Microbiology Biodegradation

Broad-Spectrum Immunoassay Development: PCB 80-Derived Hapten for Multi-Analyte Detection

A carboxylic acid derivative of PCB 80 was strategically designed as a hapten to generate a monoclonal antibody (mAb) with broad recognition of polychlorinated biphenyls [1]. The resulting enzyme-linked immunosorbent assay (ELISA) demonstrated the ability to recognize 11 different PCB congeners, with half-maximal inhibition concentrations (IC50) ranging from 33.12 to 476.42 ng/mL [1]. This broad cross-reactivity is a direct consequence of using the symmetrically substituted PCB 80 core structure to mimic a generic PCB epitope. An advanced aggregation-induced emission (AIE) immunoassay built on this mAb further improved the IC50 values to 6.38–252.1 ng/mL, with limits of detection (LOD) varying from 0.32 to 42.15 ng/mL [1].

Immunoassay Hapten Design Broad-Spectrum Detection Analytical Chemistry

Certified Reference Material Utility: Calibration Standard for Aroclor 1248 Quantification

3,3',5,5'-Tetrachlorobiphenyl is a primary component of and is sold as a certified reference standard for the quantification of Aroclor 1248, a complex technical PCB mixture . Analytical standards are provided at certified concentrations (e.g., 100 µg/mL in methanol or 50 ppm w/w in transformer oil) with Certificates of Analysis reporting target analyte accuracy to ±2% . This specific congener is not interchangeable with other PCB standards for this application, as its chromatographic properties and response factors are intrinsic to its unique structure. Using a different congener, such as a coplanar or lower-chlorinated PCB, would lead to inaccurate calibration and significant quantification errors when analyzing Aroclor 1248 in environmental samples using EPA Method 8082 or similar protocols.

Certified Reference Material Analytical Chemistry Environmental Monitoring Method 8082

Validated Application Scenarios for 3,3',5,5'-Tetrachlorobiphenyl (PCB 80) Procurement and Use


Quantitative Analysis and Regulatory Monitoring of Technical PCB Mixtures (e.g., Aroclor 1248)

Procure 3,3',5,5'-tetrachlorobiphenyl as a certified reference standard (CRM) for the calibration of gas chromatography (GC) systems used in EPA Method 8082 or similar protocols for the quantification of Aroclor 1248 in soil, water, and transformer oil. Its use ensures traceability and method accuracy, as certified standards are provided with a defined accuracy (e.g., ±2%) [1]. This is a mandatory application for environmental testing laboratories requiring NIST-traceable results for regulatory compliance.

Development of Broad-Spectrum Immunoassays for PCB Residue Screening in Food and Environmental Samples

Utilize 3,3',5,5'-tetrachlorobiphenyl as a scaffold for hapten design to generate monoclonal antibodies with broad cross-reactivity to multiple PCB congeners [1]. This approach enables the creation of high-throughput ELISA or AIE-based immunoassays for multi-residue screening. The specific symmetry and substitution pattern of PCB 80 make it an effective generic epitope mimic, a property that is not shared by all PCB congeners and is essential for achieving broad-spectrum detection.

Investigating Structure-Dependent Metabolism and Pharmacokinetics of Non-Planar PCBs

Employ radiolabeled (14C) 3,3',5,5'-tetrachlorobiphenyl as a model compound in in vivo or in vitro studies to quantify the impact of a non-planar conformation and specific chlorine substitution pattern on mammalian metabolism and excretion kinetics [1]. This congener is ideal for comparative studies against planar (e.g., PCB 77) or differently substituted PCBs to elucidate the role of vicinal hydrogen availability and molecular shape on biological half-life and tissue distribution.

Environmental Fate Modeling and Soil Persistence Studies

Use 3,3',5,5'-tetrachlorobiphenyl as a representative tetrachlorobiphenyl in experiments designed to quantify its long-term mineralization and bound residue formation in soil [1]. Its unique physicochemical properties (Log P ~6.85) [2] and slow degradation kinetics make it a critical standard for validating models of PCB fate, transport, and bioavailability in terrestrial ecosystems, as well as for benchmarking the performance of bioremediation strategies.

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